molecular formula C30H46N8O10 B14238685 Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- CAS No. 574749-89-6

Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl-

Cat. No.: B14238685
CAS No.: 574749-89-6
M. Wt: 678.7 g/mol
InChI Key: YHWYIVRSKUZJSM-GDGNBRJASA-N
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Description

Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- is a complex peptide compound composed of multiple amino acids. This compound is part of a larger class of peptides that play significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of such peptides may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and targets depend on the specific biological context in which the peptide is studied.

Properties

CAS No.

574749-89-6

Molecular Formula

C30H46N8O10

Molecular Weight

678.7 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C30H46N8O10/c1-15(2)11-18(31)26(44)36-20(12-17-7-5-4-6-8-17)28(46)37-21(13-23(33)41)29(47)35-19(9-10-22(32)40)27(45)38-25(16(3)39)30(48)34-14-24(42)43/h4-8,15-16,18-21,25,39H,9-14,31H2,1-3H3,(H2,32,40)(H2,33,41)(H,34,48)(H,35,47)(H,36,44)(H,37,46)(H,38,45)(H,42,43)/t16-,18+,19+,20+,21+,25+/m1/s1

InChI Key

YHWYIVRSKUZJSM-GDGNBRJASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N

Origin of Product

United States

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